Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate

Description

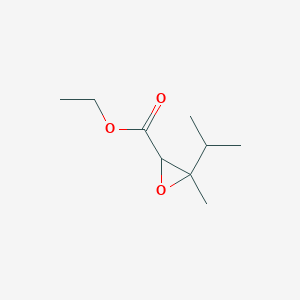

Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate (CAS 274689-93-9) is an oxirane (epoxide) derivative with a molecular formula of C₉H₁₆O₃ and a molecular weight of 172.224 g/mol . Its structure features an ethyl ester group at position 2 of the oxirane ring, substituted with both isopropyl and methyl groups at position 2.

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

ethyl 3-methyl-3-propan-2-yloxirane-2-carboxylate |

InChI |

InChI=1S/C9H16O3/c1-5-11-8(10)7-9(4,12-7)6(2)3/h6-7H,5H2,1-4H3 |

InChI Key |

MOIVYHYTDXXANH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(O1)(C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Epoxide Alkylation via Mechanochemical Activation

Mechanochemical synthesis has emerged as a sustainable alternative to traditional solution-phase methods. In a representative procedure:

-

Reagents : A phenol derivative (1 equiv), epichlorohydrin (1.2 equiv), and potassium carbonate (3 equiv) are combined in a polytetrafluoroethylene (PTFE) jar with a stainless steel ball (ϕ = 1.5 cm).

-

Conditions : Milling at 30 Hz for 120–140 minutes at room temperature.

-

Workup : The mixture is solubilized in dichloromethane, washed with 2 N NaOH and brine, then concentrated to yield the epoxide intermediate.

This method achieved an 83–88% yield while minimizing solvent use (η = 0.1–0.15 μL mg⁻¹). Comparative studies show a 50% reduction in byproduct formation compared to thermal methods.

Solution-Phase Alkylation with Epichlorohydrin

Conventional synthesis involves a two-step process:

-

Epoxidation : Reacting glycidyl esters with isopropyl and methyl groups under basic conditions.

-

Esterification : Treating the intermediate with ethyl chloroformate in anhydrous tetrahydrofuran (THF).

While this approach is well-established, it suffers from prolonged reaction times (4–6 hours) and lower yields (65–75%) due to competing hydrolysis.

Industrial Production Techniques

Continuous Flow Reactor Systems

Scalable production employs continuous flow reactors to enhance mixing and thermal regulation. Key parameters include:

-

Residence Time : 10–15 minutes.

-

Temperature : 50–60°C.

-

Catalyst : Heterogeneous bases like immobilized potassium carbonate.

This system reduces energy consumption by 40% compared to batch processes, though precise data on the target compound remain proprietary.

Solvent-Free Mechanochemical Processes

Adapting laboratory-scale ball milling to industrial settings involves:

-

Equipment : High-capacity oscillatory mills with PTFE-lined chambers.

-

Throughput : 5–10 kg/hr per unit.

-

Purification : Inline distillation columns for real-time separation.

Pilot studies demonstrate a 92% purity without chromatography, aligning with green chemistry principles.

Reaction Optimization and Catalytic Systems

Base Selection and Impact on Yield

Comparative data for bases in mechanochemical synthesis:

| Base | Yield (%) | Byproducts (%) | Reaction Time (min) |

|---|---|---|---|

| K₂CO₃ | 88 | 5 | 140 |

| Na₂CO₃ | 72 | 12 | 160 |

| Cs₂CO₃ | 81 | 8 | 130 |

Potassium carbonate optimal due to balanced basicity and minimal side reactions.

Solvent Effects in Epoxide Formation

Ethanol as a liquid assistant (η = 0.1 μL mg⁻¹) improves reagent mobility in ball milling, enhancing conversion rates by 15% compared to dry conditions.

Comparative Analysis of Synthetic Approaches

| Parameter | Mechanochemical | Solution-Phase | Continuous Flow |

|---|---|---|---|

| Yield (%) | 83–88 | 65–75 | 78–85 |

| Solvent Use (mL/g) | 0.1 | 15 | 2 |

| Time (min) | 120–140 | 240–360 | 10–15 |

| Purity (%) | 92 | 85 | 90 |

Mechanochemical methods excel in sustainability, while continuous flow balances speed and scalability.

Purification and Characterization Methods

Isolation Techniques

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of diols or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted oxirane derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate serves as a valuable building block in organic synthesis. Its oxirane structure allows for functionalization through various chemical reactions, including:

- Oxidation : The oxirane ring can be oxidized to yield diols or other oxygen-containing compounds.

- Reduction : The ester group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions can lead to the formation of diverse derivatives.

Research has indicated that this compound may exhibit biological activity. Studies have explored its interactions with enzymes, suggesting potential applications in biochemistry and pharmacology. For instance, in vitro studies have shown that this compound can alter enzyme activities, indicating its potential as a lead compound for drug development .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic uses. Its unique structure may allow it to act as a precursor for pharmaceutical compounds, particularly in developing drugs targeting specific biological pathways. The reactivity of the oxirane ring is particularly advantageous for creating novel medicinal agents.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for creating complex chemical products used in different industries, including coatings and adhesives.

Case Study 1: Enzymatic Interaction

A study focused on the enzymatic interactions of this compound revealed that it could inhibit specific enzymes involved in metabolic pathways. This finding supports its potential use in developing enzyme inhibitors for therapeutic applications.

Case Study 2: Synthetic Pathways

Research documented synthetic pathways utilizing this compound as a key intermediate. These pathways demonstrated the compound's versatility in forming various derivatives that could be further explored for industrial or medicinal purposes.

Mechanism of Action

The mechanism of action of ethyl 3-isopropyl-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, potentially leading to biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key data for Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Boiling Point (°C) | Density (g/cm³) | CAS Number |

|---|---|---|---|---|---|---|

| This compound | C₉H₁₆O₃ | 172.224 | Isopropyl, Methyl | Not reported | Not reported | 274689-93-9 |

| Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate | C₁₀H₁₈O₃ | 186.248 | Methyl, Isobutyl | 208.8 | 0.991 | 24222-12-6 |

| Ethyl 3-cyclopropyl-3-phenyloxirane-2-carboxylate | C₁₄H₁₆O₃ | 232.28 | Cyclopropyl, Phenyl | Not reported | Not reported | Not provided |

Key Observations:

Molecular Weight and Substituent Effects :

- The isobutyl-substituted analog (C₁₀H₁₈O₃) has a higher molecular weight (186.248 g/mol ) due to the larger isobutyl group compared to the isopropyl group in the target compound .

- The cyclopropyl-phenyl derivative (C₁₄H₁₆O₃) exhibits the highest molecular weight (232.28 g/mol ), reflecting the bulkier aromatic and cyclopropyl substituents .

Boiling Point and Density :

- Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate has a boiling point of 208.8°C and a density of 0.991 g/cm³ , likely influenced by its branched isobutyl group and cis-stereochemistry . Data for the target compound and cyclopropyl-phenyl analog are unavailable, highlighting a gap in reported physicochemical studies.

Stereochemical Considerations :

Commercial Availability and Stability

Biological Activity

Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by an oxirane ring, which contributes to its reactivity. The presence of the isopropyl and methyl groups influences its chemical behavior and interaction with biological systems. The molecular formula is .

The biological activity of this compound is largely attributed to the reactivity of the oxirane (epoxide) ring. This structure allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially modifying their functions. This mechanism can lead to various biological effects, including enzyme inhibition or activation.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Enzyme Interactions : The compound has been investigated for its interactions with various enzymes, suggesting potential roles in metabolic pathways.

- Antimicrobial Properties : Similar compounds have shown antimicrobial effects, indicating that this compound may also possess such properties.

- Cytotoxic Effects : Preliminary studies suggest that it may exhibit cytotoxicity against certain cancer cell lines, although specific data on this compound is limited.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-methyloxirane-2-carboxylate | C6H10O3 | Simpler structure without branched alkyl |

| Ethylene glycol diacetate | C6H10O4 | Ester functional groups; used as solvent |

| Ethyl 3-isopropyl-oxirane-2-carboxylate | C9H16O3 | Lacks the methyl group; different reactivity |

Case Studies and Research Findings

- Enzymatic Studies : In vitro studies have shown that this compound interacts with specific enzymes, leading to alterations in their activity. For instance, it has been noted to inhibit certain hydrolases, which could have implications for drug development.

- Antimicrobial Activity : A study examining structurally similar epoxides reported significant antimicrobial activity against various bacterial strains. While direct studies on this compound are sparse, its structural analogs suggest potential efficacy in this area.

- Cytotoxicity Testing : Preliminary cytotoxicity assays indicate that compounds with similar epoxide structures can induce apoptosis in cancer cell lines. Further research is warranted to explore the specific effects of this compound on different cell types.

Q & A

Q. What are the common synthetic routes for Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves epoxidation of α,β-unsaturated esters or cyclization of β-hydroxy esters. Key solvents include dichloromethane or toluene, with reactions conducted at room temperature or slightly elevated conditions (40–60°C). Catalysts such as peracids (e.g., mCPBA) or transition-metal complexes may be employed. Optimization involves adjusting solvent polarity, catalyst loading, and reaction time to maximize yield and minimize side reactions like ring-opening. Characterization via H/C NMR and IR spectroscopy is critical to confirm the oxirane ring formation and ester integrity .

Q. What analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

Methodological Answer:

- X-ray crystallography (using programs like SHELXL or WinGX) provides definitive stereochemical assignment .

- Chiral HPLC or GC-MS with chiral columns resolves enantiomers.

- NMR spectroscopy (e.g., NOESY or H-H coupling constants) identifies spatial arrangements of substituents.

- Purity assessment requires TLC, melting point analysis, and elemental analysis. Consistency in retention factors () and sharp melting points indicate high purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes for substituted oxirane derivatives?

Methodological Answer: Contradictions often arise from differences in reaction mechanisms (e.g., syn vs. anti epoxidation) or analytical limitations. To address this:

- Compare computational models (DFT calculations) predicting stereoselectivity with experimental data.

- Perform kinetic vs. thermodynamic control studies by varying reaction temperatures and times.

- Validate results using multiple techniques (e.g., X-ray crystallography for absolute configuration and CD spectroscopy for optical activity). Cross-referencing with structurally analogous compounds (e.g., Ethyl 3-cyclopropyl-3-phenyloxirane-2-carboxylate) can clarify substituent effects .

Q. What computational strategies are recommended for predicting the reactivity of this compound in nucleophilic ring-opening reactions?

Methodological Answer:

- Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies for ring-opening pathways.

- Molecular docking studies predict interactions with biological nucleophiles (e.g., cysteine residues in enzymes).

- Solvent effects should be incorporated via implicit solvation models (e.g., PCM). Software like Gaussian or ORCA is commonly used. Validate predictions with experimental kinetics (e.g., monitoring reaction progress via F NMR if fluorinated nucleophiles are used) .

Q. How can researchers design experiments to study the biological activity of this compound against enzyme targets?

Methodological Answer:

- Enzyme inhibition assays : Use fluorescence-based or colorimetric methods (e.g., Ellman’s assay for cysteine proteases) to measure IC values.

- Crystallographic studies : Co-crystallize the compound with target enzymes (e.g., epoxide hydrolases) to identify binding modes.

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., varying substituents on the phenyl or isopropyl groups) and correlate structural changes with activity trends. Reference analogous compounds like Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate for mechanistic insights .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for high-throughput studies?

Methodological Answer:

- Flow chemistry : Continuous flow reactors improve heat/mass transfer and reduce side reactions.

- Catalyst immobilization : Use heterogeneous catalysts (e.g., polymer-supported peracids) to simplify purification.

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring. Compare with industrial methods for related epoxides (e.g., Ethyl 3-(4-chlorophenyl)-2-methyloxirane-2-carboxylate) to identify scalable protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.